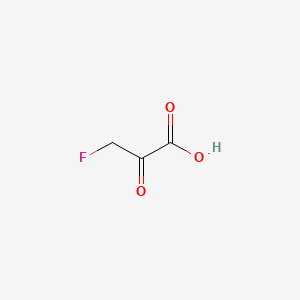
3-Fluoro-2-oxopropanoic acid
説明
Synthesis Analysis
The synthesis of related fluoro-organic compounds often involves catalyzed oxidative fluorination processes. For instance, Fe(III)- or Ag(I)-catalyzed oxidative fluorination of cyclopropanols has been shown to be an effective method for synthesizing β-fluoroketones, which are structurally similar to 3-fluoro-2-oxopropanoic acid (Ren, Feng, & Loh, 2015). Additionally, biocatalytic approaches have been explored for synthesizing fluorinated analogs, such as 2-fluoro-3-hydroxypropionic acid, showcasing the versatility of synthetic methods (Liu, Yuan, Jin, & Xian, 2022).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using spectroscopic methods. For example, a combined experimental and theoretical study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid provided insights into the ground-state geometries and vibrational wavenumbers, which are crucial for understanding the molecular structure of fluorinated organic acids (Ye, Ruan, Song, Li, & Xie, 2007).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the electronegativity of fluorine. The study of fluorocyclopropyl quinolones highlighted how the introduction of a fluorine atom can influence the antibacterial activity of quinolone derivatives, indicating the potential of fluorinated compounds in developing new antibacterial agents (Atarashi, Imamura, Kimura, Yoshida, & Hayakawa, 1993).
科学的研究の応用
Analytical Method Development for Bioactive Molecules
- A research study developed a quantitative bioanalytical method for a molecule similar to 3-Fluoro-2-oxopropanoic acid, demonstrating its relevance in the pharmacokinetic analysis and drug development process. This method involved liquid chromatography-mass spectrometry, highlighting the compound's role in drug analysis and development (Nemani et al., 2018).
Degradation Pathway Analysis in Clinical Formulations
- Another study investigated the degradation pathway of 5-fluorouracil, where compounds like this compound played a crucial role in understanding the chemical stability and degradation products of pharmaceuticals in clinical formulations (Legay et al., 2014).
Photochemical Decomposition Studies
- The photocatalytic decomposition of organic compounds on TiO2 films identified intermediates such as 3-oxopropanoic acid, suggesting that compounds like this compound could be involved in environmental photochemical processes (Rathouský et al., 2011).
Synthesis and Study of Novel Organic Compounds
- Research on the synthesis of bisbenzocyclooctadiene lignan lactones and aporphinic alkaloids in fluoro acid medium indicated the potential application of this compound in the synthesis of complex organic molecules, furthering our understanding of organic chemistry (Planchenault et al., 1993).
Photostability in Fluoro Alcohols
- A study showed how fluoroalcohols stabilize the colored forms of photochromic compounds, suggesting that this compound could have implications in materials science, particularly in the development of photostable materials (Suzuki et al., 1998).
作用機序
Target of Action
The primary target of Beta-Fluoropyruvic acid is the Pyruvate Dehydrogenase Complex (PDH complex) , specifically its Pyruvate Dehydrogenase component (E1) in organisms like Escherichia coli .
Mode of Action
Beta-Fluoropyruvic acid interacts with its target by acting as an inhibitor. The PDH complex and its E1 component are rapidly inactivated by low concentrations of Beta-Fluoropyruvic acid in a Thiamin Pyrophosphate (TPP) dependent process .
Biochemical Pathways
The inhibition of the PDH complex disrupts the normal metabolic pathways in the cell. The PDH complex plays a crucial role in the link between glycolysis and the citric acid cycle, converting pyruvate into Acetyl-CoA. By inhibiting this complex, Beta-Fluoropyruvic acid can potentially disrupt energy production within the cell .
Pharmacokinetics
Its metabolism and excretion would likely involve standard metabolic pathways and renal excretion, respectively .
Result of Action
The primary result of Beta-Fluoropyruvic acid’s action is the disruption of normal cellular metabolism due to the inhibition of the PDH complex. This can lead to a decrease in energy production within the cell, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of Beta-Fluoropyruvic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other metabolites or drugs could impact its metabolism and excretion .
特性
IUPAC Name |
3-fluoro-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXABZTLXNODUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2923-22-0 (hydrochloride salt) | |
| Record name | 3-Fluoropyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30962985 | |
| Record name | 3-Fluoro-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433-48-7 | |
| Record name | Fluoropyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoropyruvic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUOROPYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040OM3QF5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



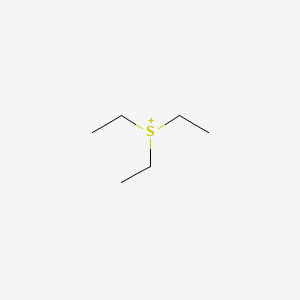

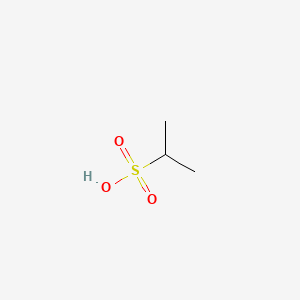
![1-[(1R,2R,3R)-3-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-2-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1208881.png)
![6-Methylene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1208883.png)
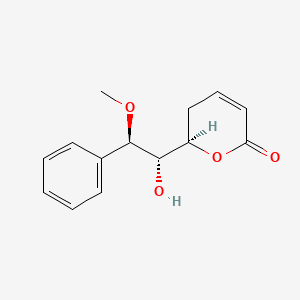
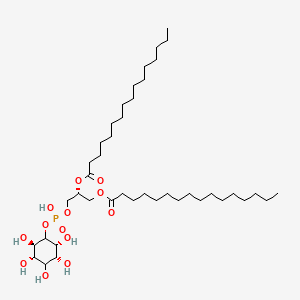

![2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1208888.png)
![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)
![4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester](/img/structure/B1208892.png)


![4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1208898.png)